![molecular formula C18H13F4N3O3S B2740834 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide CAS No. 1020252-65-6](/img/structure/B2740834.png)
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A convenient method for synthesizing 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide involves the reaction of appropriate precursors. For instance, a study by Volovenko et al. describes the synthesis of related compounds using a tetrahydrofuranylidene derivative .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinazolinyl ring with a sulfanyl group and an acetamide moiety. The presence of bromophenyl and chlorophenyl substituents adds complexity to its structure .
Wissenschaftliche Forschungsanwendungen
Antimalarial and COVID-19 Potential
Research into derivatives of quinazolinyl sulfanyl compounds has shown promising applications in the fight against diseases such as malaria and COVID-19. A study by Fahim and Ismael (2021) explores the antimalarial activity of sulfonamide derivatives, including compounds related to 2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide. These compounds demonstrated significant in vitro antimalarial activity, with IC50 values of <30µM, suggesting their potential as therapeutic agents against malaria and possibly COVID-19 through molecular docking studies on SARS-CoV-2 proteins (Fahim & Ismael, 2021).
Anticancer Properties
Quinazolinone derivatives have been investigated for their anticancer properties. Soliman et al. (2020) synthesized quinazolinone derivatives that showed potent NQO1 inducer activity in vitro. One compound, in particular, demonstrated significant radiomodulatory effects, reducing the damaging effects of gamma radiation and enhancing survival in irradiated mice, highlighting the potential of these compounds in cancer therapy and radioprotection (Soliman et al., 2020).
Antimicrobial Activity
The synthesis of new thiazolidin-4-one derivatives, including compounds structurally related to the quinazolinyl sulfanyl compound , has shown potential antimicrobial activity. Baviskar, Khadabadi, and Deore (2013) reported that these compounds exhibited significant in vitro antibacterial and antifungal activities, suggesting their use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Enzyme Inhibition for Anticancer Therapy
The discovery of benzo[g]quinazolin benzenesulfonamide derivatives as dual EGFR/HER2 inhibitors by Alsaid et al. (2017) further underscores the therapeutic potential of quinazolinyl sulfanyl compounds. These derivatives showed high cytotoxic activity against the A549 lung cancer cell line and potent inhibitory effects on EGFR tyrosine kinase enzyme, suggesting their potential as anticancer agents (Alsaid et al., 2017).
Eigenschaften
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F4N3O3S/c19-16(20)18(21,22)28-11-5-3-4-10(8-11)23-14(26)9-29-17-24-13-7-2-1-6-12(13)15(27)25-17/h1-8,16H,9H2,(H,23,26)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWVYYALFRGRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)SCC(=O)NC3=CC(=CC=C3)OC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

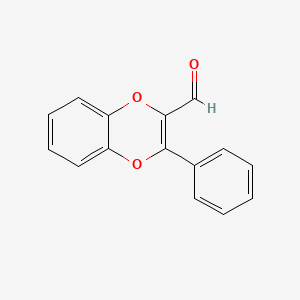
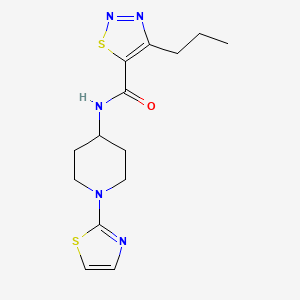
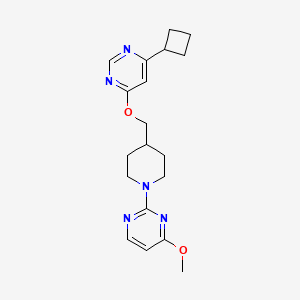
![6,7-Dimethyl-2-(3-morpholinopropyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2740758.png)
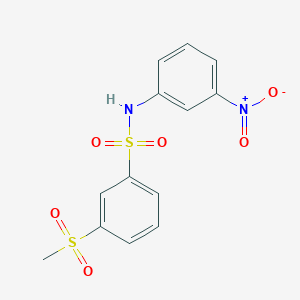
![N-(2-methoxyphenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2740762.png)

![3-[(2-chlorophenyl)methyl]-9-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2740766.png)

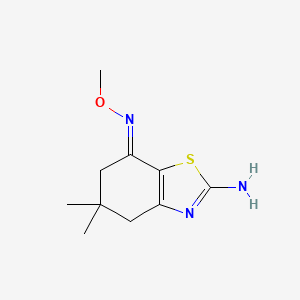
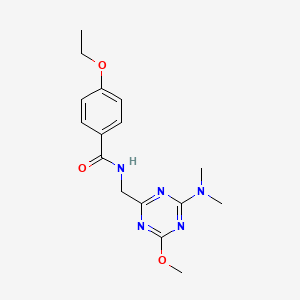
![12-(Benzenesulfonyl)-4-bromo-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2740770.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2740774.png)